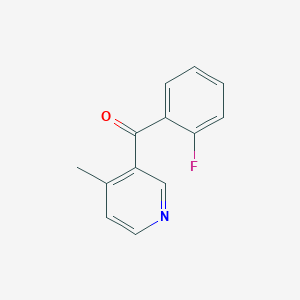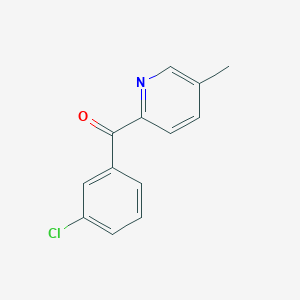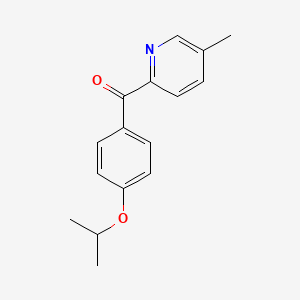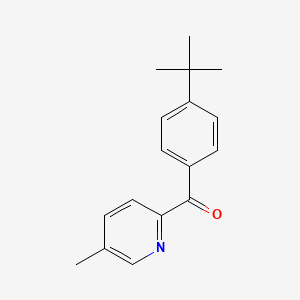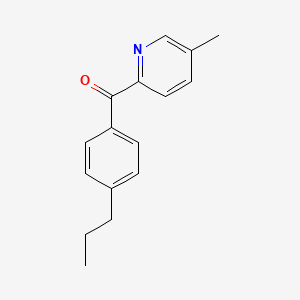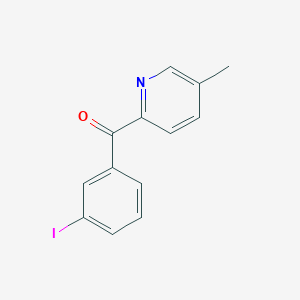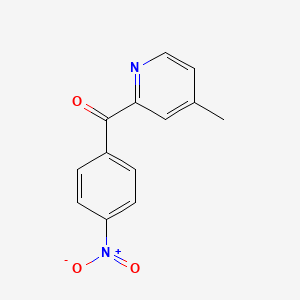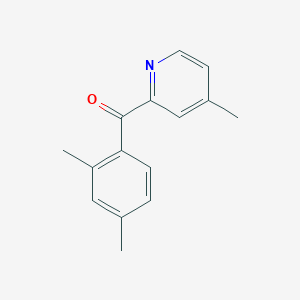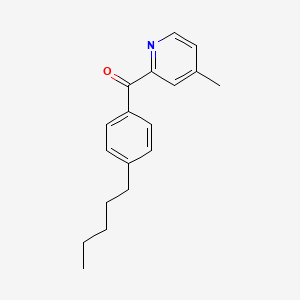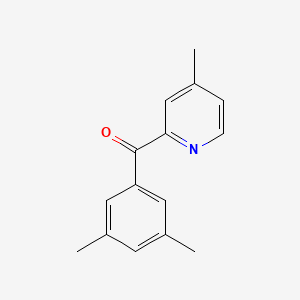
4-(4-Fluorobenzoyl)isoquinoline
Overview
Description
4-(4-Fluorobenzoyl)isoquinoline is an organic compound with the molecular formula C16H10FNO2 . It is a white crystalline powder.
Synthesis Analysis
The synthesis of this compound involves the reaction between 4-fluorobenzoyl chloride and isoquinoline in the presence of a base such as sodium hydroxide or potassium carbonate. A variety of isoquinolinic ring assembly techniques has enabled the introduction of diverse fluorine-containing functionalities .Molecular Structure Analysis
The molecular weight of this compound is 263.25 g/mol. It is insoluble in water and soluble in organic solvents such as dichloromethane, chloroform, and ethanol.Chemical Reactions Analysis
This compound can be synthesized through various methods. One such method involves the manganese-catalyzed coupling and cyclization of vinyl isocyanides and assorted arylhydrazines .Physical And Chemical Properties Analysis
This compound is a white crystalline powder. It is insoluble in water but soluble in organic solvents such as dichloromethane, chloroform, and ethanol.Scientific Research Applications
Fluorescent Polymers
Research by Kang, Hlil, and Hay (2004) demonstrated the use of 2,3-Bis(4-fluorobenzoyl)naphthalene in the synthesis of fluorescent poly(aryl ether)s. These polymers, when combined with benzo[g]phthalazine or benz[g]isoquinoline moieties, exhibited significant changes in their physical properties, such as glass-transition temperatures and solubilities. The polymers demonstrated strong UV absorption and fluorescence emission, indicating their potential use in applications requiring fluorescent materials (Kang, Hlil, & Hay, 2004).
Chemical Synthesis
The synthesis of 6,10b-diarylhexahydrobenzo[f]isoquinoline was reported by Chang et al. (2010) using boron trifluoride etherate. This process included ring contraction, chain elongation, and intramolecular electrophilic cyclization. This method presents a novel rearrangement reaction and broadens the scope of application in the field of chemical synthesis (Chang et al., 2010).
Organic Chemistry and Synthesis Pathways
Konno et al. (2005) explored the palladium-catalyzed annulation of fluoroalkylated alkynes with various 2-iodobenzylidenamines, leading to the formation of 4-fluoroalkylated isoquinoline. This process highlights the significance of fluoroalkylated compounds in complex organic synthesis and potential applications in pharmaceuticals and materials science (Konno, Chae, Miyabe, & Ishihara, 2005).
Luminescence and Optoelectronics
Craig et al. (2009) reported the dual fluorescence emission of the isoquinolinone derivative 2-methyl-1,4-diphenylbenzo[g]isoquinolin-3(2H)-one (MDP-BIQ). The study revealed the existence of two valence tautomers, each showing distinct fluorescent properties. This characteristic makes such compounds excellent candidates for sensors and optoelectronic applications (Craig, Duong, Wudl, & Schwartz, 2009).
Novel Synthesis Approaches
Tang et al. (2019) developed a novel synthesis approach for isoquinolines. This method involved a 6-endo-dig cyclization of o-alkynylarylaldimines and was further applied in the design of a chemosensor for fluoride detection. This research signifies the importance of isoquinoline derivatives in developing novel chemical sensors (Tang et al., 2019).
Safety and Hazards
Future Directions
Fluorinated isoquinolines, such as 4-(4-Fluorobenzoyl)isoquinoline, have been found in many medicinally and agriculturally important bioactive products as well as industrially impactful materials . The introduction of diverse fluorine-containing functionalities can enhance potential bioactivity and industrial utility . Therefore, the future directions of this compound could involve further exploration of its potential applications in medicine, agriculture, and industry.
Mechanism of Action
Target of Action
It is known that isoquinolines, a class of compounds to which 4-(4-fluorobenzoyl)isoquinoline belongs, interact with various biological targets
Mode of Action
Isoquinolines generally interact with their targets through various mechanisms
Biochemical Pathways
Isoquinolines are known to be involved in various biochemical pathways
Pharmacokinetics
Fluoroquinolones, a related class of compounds, are known for their favorable pharmacokinetic profiles, resulting in high serum concentrations . .
Biochemical Analysis
Biochemical Properties
4-(4-Fluorobenzoyl)isoquinoline plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and xenobiotics. The interaction between this compound and cytochrome P450 enzymes can lead to the inhibition or activation of these enzymes, thereby affecting the metabolism of other compounds. Additionally, this compound has been found to bind to certain proteins, such as albumin, which can influence its distribution and bioavailability in the body .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. In cancer cells, this compound has been observed to induce apoptosis, a process of programmed cell death, by activating caspase enzymes and disrupting mitochondrial function. Furthermore, this compound can modulate cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation, differentiation, and survival. This compound also affects gene expression by altering the activity of transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to the active sites of enzymes, such as cytochrome P450, leading to enzyme inhibition or activation. Additionally, this compound can interact with DNA and RNA, affecting the transcription and translation processes. The binding of this compound to transcription factors can result in changes in gene expression, which in turn influences various cellular functions. Moreover, this compound has been shown to inhibit the activity of certain kinases, such as protein kinase C, which plays a role in cell signaling and regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits good stability under standard laboratory conditions, but it can degrade when exposed to light or high temperatures. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression. In in vitro studies, the compound has been found to maintain its biological activity for several days, while in in vivo studies, its effects can last for weeks .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can effectively modulate enzyme activity and gene expression. At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy and toxicity increase significantly beyond a certain dosage. These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. This compound undergoes phase I metabolism, which includes oxidation, reduction, and hydrolysis reactions, leading to the formation of various metabolites. These metabolites can further undergo phase II metabolism, involving conjugation reactions with glucuronic acid, sulfate, or glutathione, to enhance their solubility and facilitate excretion. The interaction of this compound with metabolic enzymes can influence metabolic flux and alter the levels of other metabolites in the body .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, such as organic anion-transporting polypeptides (OATPs) and ATP-binding cassette (ABC) transporters. Additionally, this compound can bind to plasma proteins, such as albumin, which affects its distribution and bioavailability. The localization and accumulation of this compound in specific tissues can be influenced by its binding affinity to these transporters and proteins .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been found to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria. The targeting of this compound to specific organelles can be mediated by targeting signals or post-translational modifications. For example, the presence of a nuclear localization signal can direct the compound to the nucleus, where it can interact with DNA and transcription factors. Similarly, mitochondrial targeting signals can facilitate the accumulation of this compound in mitochondria, affecting mitochondrial function and apoptosis .
properties
IUPAC Name |
(4-fluorophenyl)-isoquinolin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10FNO/c17-13-7-5-11(6-8-13)16(19)15-10-18-9-12-3-1-2-4-14(12)15/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMNXFAVTZGSGOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC=C2C(=O)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601270367 | |
| Record name | (4-Fluorophenyl)-4-isoquinolinylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601270367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1187168-98-4 | |
| Record name | (4-Fluorophenyl)-4-isoquinolinylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187168-98-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Fluorophenyl)-4-isoquinolinylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601270367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




